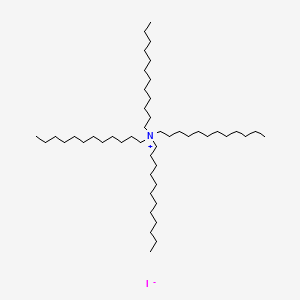

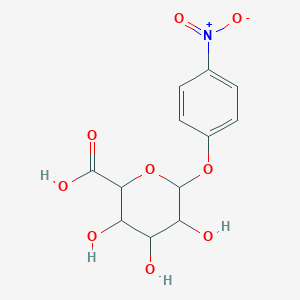

![molecular formula C6H13NO B1599160 2-[Methyl(prop-2-enyl)amino]ethanol CAS No. 31969-04-7](/img/structure/B1599160.png)

2-[Methyl(prop-2-enyl)amino]ethanol

Overview

Description

“2-[Methyl(prop-2-enyl)amino]ethanol” is a chemical compound1. However, detailed information about this specific compound is not readily available. It’s worth noting that it shares some similarities with ethanolamine, a naturally occurring organic chemical compound with the formula HOCH2CH2NH2 or C2H7NO2. Ethanolamine is bifunctional, containing both a primary amine and a primary alcohol2.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-[Methyl(prop-2-enyl)amino]ethanol”.Molecular Structure Analysis

The molecular structure of “2-[Methyl(prop-2-enyl)amino]ethanol” is not explicitly provided in the search results. However, it’s likely to contain an amino group (NH2) and an ethanol group (C2H5OH), similar to ethanolamine2.Chemical Reactions Analysis

Specific chemical reactions involving “2-[Methyl(prop-2-enyl)amino]ethanol” are not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[Methyl(prop-2-enyl)amino]ethanol” are not explicitly stated in the search results.Scientific Research Applications

1. Application in Antiproliferative Effects

- Summary of Application : Amino-modified derivatives of (S)-perillyl alcohol were designed and synthesized using (S)-perillaldehyde as the starting material. These derivatives showed increased antiproliferative activity in human lung cancer A549 cells, human melanoma A375-S2 cells, and human fibrosarcoma HT-1080 cells compared to that of (S)-perillyl alcohol .

- Results or Outcomes : Among these derivatives, compounds VI5 and VI7 were the most potent agents, with the IC50s below 100 μM. It was demonstrated that the antiproliferative effect of VI5 was mediated through the induction of apoptosis in A549 cells .

2. Application in Carbon Capture

- Summary of Application : The chemical-analytical setup was used to measure atmospheric emissions of amines and amine degradation products from an amine-based post-combustion carbon capture plant .

- Methods of Application : The emission measurements were carried out at the Technology Centre Mongstad (TCM) in Norway, in the frame of the ALIGN-CCUS campaign from September 2019 to January 2020, when the amine plant was operated with the CESAR 1 solvent .

3. Application in Synthesis of Chemical Compounds

- Summary of Application : The compound is used in the synthesis of various chemical compounds such as Diallyl carbonate, Potassium allyltrifluoroborate, and Allyl phenoxyacetate .

4. Application in Horticulture

5. Application in Biological Research

- Summary of Application : The compound is used in the synthesis of indole derivatives which have shown biological activity .

- Results or Outcomes : Among the synthesized compounds, compounds methyl 2-amino-3, 3, 3-trifluoro-2-(6-fluoro-1H-indol-3-yl) propanoate (77) and methyl 3-(2-amino-3-ethoxy-1, 1, 1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate (78) were most active with IC 50 values (0.060 μM and 0.045 μM respectively) .

6. Application in Synthesis of Polar Aromatic Substituted Terminal Alkynes

- Summary of Application : A series of small molecules containing polar aromatic substituents and propargyl amines were synthesized so that they could potentially be incorporated into hydrogel systems as an approach to developing a better hydrogen bonded and more rigid hydrogel via a thiol-alkyne click reaction .

7. Application in Atmospheric Chemistry

Safety And Hazards

Specific safety and hazard information for “2-[Methyl(prop-2-enyl)amino]ethanol” is not available in the search results. However, it’s always important to handle chemical compounds with care and follow appropriate safety protocols.

Future Directions

The future directions or applications of “2-[Methyl(prop-2-enyl)amino]ethanol” are not specified in the search results. However, it’s mentioned that it’s used in scientific research, including drug synthesis, catalysis, and organic chemistry investigations3.

Please note that this analysis is based on the limited information available and may not fully cover all aspects of “2-[Methyl(prop-2-enyl)amino]ethanol”. For more detailed information, please refer to specific scientific literature or databases.

properties

IUPAC Name |

2-[methyl(prop-2-enyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-3-4-7(2)5-6-8/h3,8H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONBMWRPZHKNBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396325 | |

| Record name | 2-[methyl(prop-2-enyl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Methyl(prop-2-enyl)amino]ethanol | |

CAS RN |

31969-04-7 | |

| Record name | 2-[methyl(prop-2-enyl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

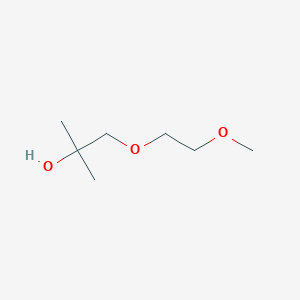

![Xanthylium, 3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethyl-, molybdatesilicate](/img/structure/B1599079.png)

![Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 6'-(2,3-dihydro-1H-indol-1-yl)-1,3-dihydro-1,3,3-trimethyl-](/img/structure/B1599082.png)

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1599089.png)

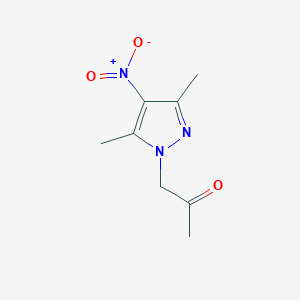

![6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1599092.png)

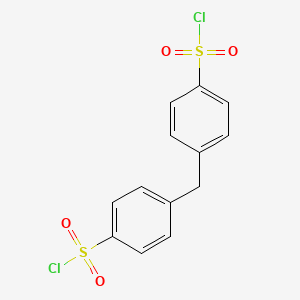

![3-[2-[2-[(3-Ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B1599098.png)